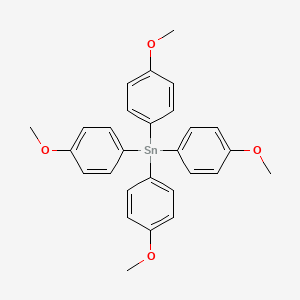
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene is a synthetic organic compound characterized by the presence of two imidazole rings connected by a diazene (N=N) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The imidazole rings are then coupled using a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound to form the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the imidazole rings.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield aromatic amines.
Wissenschaftliche Forschungsanwendungen
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene involves its interaction with molecular targets such as enzymes or DNA. The diazene linkage can undergo cleavage, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Similar in structure but lacks the imidazole rings.
Bis(imidazolyl)diazene: Similar but may have different substituents on the imidazole rings.
Uniqueness
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene is unique due to the presence of both imidazole rings and the diazene linkage, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
31950-67-1 |
|---|---|
Molekularformel |
C30H22N6 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C30H22N6/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)35-36-30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H,(H,31,32)(H,33,34)/b36-35+ |
InChI-Schlüssel |
QXLSJYLIVVIWCQ-ULDVOPSXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)/N=N/C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


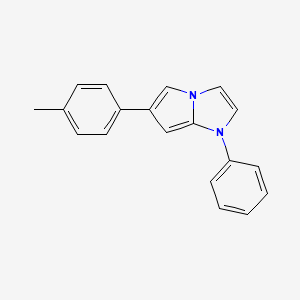
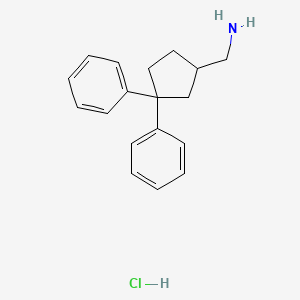
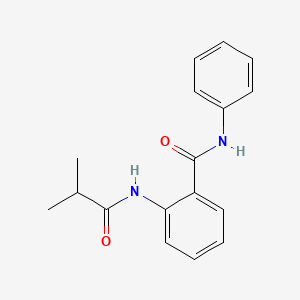



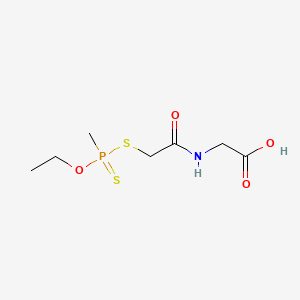


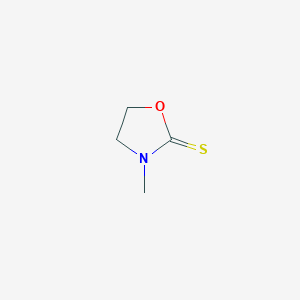
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


